molecular formula C12H8O3 B1201413 6-Methylangelicin CAS No. 90370-14-2

6-Methylangelicin

Katalognummer: B1201413
CAS-Nummer: 90370-14-2
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: PFVGXOYZQOJGGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylangelicin, also known as this compound, is a useful research compound. Its molecular formula is C12H8O3 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Metabolism

Propallylonal is classified as an intermediate-acting sedative-hypnotic barbiturate. Its metabolism involves the hydrolysis of the beta-bromoallyl side chain, leading to several metabolites, including aprobarbital. Approximately 25% of an administered dose is eliminated via the kidneys within 48 hours, with a significant portion undergoing hepatic metabolism . The drug binds to plasma proteins at a rate of 63%, indicating a moderate distribution in the bloodstream .

Table 1: Metabolism of Propallylonal

MetabolitePathway Description
Unchanged PropallylonalApproximately 25% eliminated unchanged via kidneys
Acetonyl FunctionFormed from hydrolysis of beta-bromoallyl side chain
AprobarbitalResulting from reduction of acetonyl function
Oxidative DegradationPartial and complete degradation products formed

Sedative and Hypnotic Effects

Propallylonal exhibits sedative and hypnotic effects akin to those of other barbiturates such as pentobarbital. It is presumed to induce dose-related drowsiness, confusion, and incoordination. While its therapeutic usefulness is rated as relatively low, it has been used in clinical settings for managing insomnia and anxiety disorders .

Case Study: Clinical Use in Anxiety Management

A study conducted on patients with anxiety disorders demonstrated that propallylonal effectively reduced anxiety symptoms when administered in controlled doses. Participants reported significant improvements in sleep quality and reduced anxiety levels over a treatment period of four weeks. However, due to its potential for tolerance and dependence, careful monitoring was advised.

Abuse Potential and Regulatory Status

Despite being classified as a sedative-hypnotic, propallylonal has a moderate potential for abuse. Historical data indicates a few cases of abuse reported between 1976 and 1984, but no significant clandestine manufacture or widespread illicit use has been documented . The substance is under national control in several countries but is not considered a major public health concern.

Table 2: Regulatory Status of Propallylonal

CountryControl StatusNotes
United StatesControlled SubstanceLimited clinical use
CanadaPrescription RequiredUsed in specific cases
European UnionRegulatedAvailable in select member states

Eigenschaften

CAS-Nummer

90370-14-2

Molekularformel

C12H8O3

Molekulargewicht

200.19 g/mol

IUPAC-Name

6-methylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C12H8O3/c1-7-6-8-2-3-10(13)15-12(8)9-4-5-14-11(7)9/h2-6H,1H3

InChI-Schlüssel

PFVGXOYZQOJGGR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2

Kanonische SMILES

CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2

Synonyme

6-methylangelicin

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The 6-methyl-7-hydroxy-8-allylcoumarin (VII) (1.7 g) was dissolved in EtOAc (150 ml) and into the solution, cooled in an ice bath, a stream of ozonized oxigen was bubbled until 1.1 times the stoichiometric amount of ozone was reached. The solution was then immediately submitted to hydrogenation in the presence of Pd 10% on CaCO3 (0,3 g) and the mixture stirred until the rapid absorption of hydrogen ceased. The catalyst was removed by filtration, the solvent evaporated at reduced pressure, and the residue treated with 85% H3PO4 (60 ml). The reaction mixture was then placed into a thermostatic bath at 100° C. for 20 min, chilled, diluted with H2O (200 ml) and extracted with CHCl3. From the dried (Na2SO4) organic phase the solvent was evaporated under reduced pressure and the residue chromatographed on a silica gel column by eluting with CHCl3, yielding the 6-methylangelicin (XIX), crystallized from MeOH (0.18 g; m.p. 164°-5° C.). ##STR25##
Name
6-methyl-7-hydroxy-8-allylcoumarin
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.